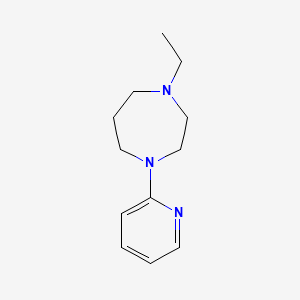![molecular formula C15H24N2O2S B7584439 Azocan-1-yl-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B7584439.png)
Azocan-1-yl-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azocan-1-yl-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).
Mécanisme D'action
Azocan-1-yl-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone selectively targets the mutant EGFR T790M, which is responsible for resistance to first-generation and second-generation EGFR TKIs. By inhibiting the activity of EGFR T790M, Azocan-1-yl-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone blocks the downstream signaling pathways that promote tumor growth and survival, leading to tumor regression.
Biochemical and Physiological Effects
Azocan-1-yl-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone has been shown to have minimal off-target effects and is well-tolerated by patients. In addition to its anti-tumor activity, Azocan-1-yl-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone has also been reported to have anti-angiogenic effects, which may contribute to its therapeutic efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Azocan-1-yl-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone in lab experiments include its high potency and selectivity for EGFR T790M, as well as its minimal off-target effects. However, the limitations of using Azocan-1-yl-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone include its high cost and limited availability, as well as the need for specialized equipment and expertise to perform the synthesis.
Orientations Futures
For Azocan-1-yl-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone research include the development of combination therapies with other targeted agents or immune checkpoint inhibitors, as well as the investigation of its efficacy in other types of cancer with EGFR T790M mutation. Additionally, further studies are needed to elucidate the long-term safety and efficacy of Azocan-1-yl-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone in clinical practice.
Méthodes De Synthèse
The synthesis method for Azocan-1-yl-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone involves the reaction of 2-bromo-4-methyl-5-(1-methoxyethyl)thiazole with azetidine-2,4-dione, followed by the addition of 4-(dimethylamino)pyridine and 1,8-diazabicyclo[5.4.0]undec-7-ene. The resulting product is then purified through column chromatography to obtain Azocan-1-yl-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone in high yield and purity.
Applications De Recherche Scientifique
Azocan-1-yl-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone has been extensively studied for its efficacy in the treatment of NSCLC with EGFR T790M mutation, which is resistant to first-generation and second-generation EGFR TKIs. Clinical trials have shown that Azocan-1-yl-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone is highly effective in inhibiting tumor growth and improving progression-free survival in patients with EGFR T790M mutation.
Propriétés
IUPAC Name |
azocan-1-yl-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-11-13(20-14(16-11)12(2)19-3)15(18)17-9-7-5-4-6-8-10-17/h12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLJCKFFGOLOMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)OC)C(=O)N2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-3-[(2-propan-2-yloxolan-3-yl)methyl]urea](/img/structure/B7584372.png)

![1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7584382.png)


![5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one](/img/structure/B7584406.png)
![3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone](/img/structure/B7584409.png)
![N-[2-(1,3-benzodioxol-5-yl)propan-2-yl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7584416.png)




![(4-Benzylidenepiperidin-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B7584467.png)
